molecular formula C16H13NO2S B12114298 Ethanone, 2-(2-benzothiazolyl)-1-(4-methoxyphenyl)- CAS No. 101273-93-2

Ethanone, 2-(2-benzothiazolyl)-1-(4-methoxyphenyl)-

Cat. No.: B12114298
CAS No.: 101273-93-2
M. Wt: 283.3 g/mol
InChI Key: UYBNXPPUWGNXGQ-UHFFFAOYSA-N
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Description

Ethanone, 2-(2-benzothiazolyl)-1-(4-methoxyphenyl)- is a complex organic compound that features a benzothiazole ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-(2-benzothiazolyl)-1-(4-methoxyphenyl)- typically involves the reaction of 2-aminobenzothiazole with 4-methoxyacetophenone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated systems and advanced reaction monitoring techniques ensures the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-(2-benzothiazolyl)-1-(4-methoxyphenyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the benzothiazole ring.

Scientific Research Applications

Ethanone, 2-(2-benzothiazolyl)-1-(4-methoxyphenyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of Ethanone, 2-(2-benzothiazolyl)-1-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The methoxyphenyl group may also contribute to the compound’s overall biological activity by enhancing its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Ethanone, 2-(2-benzothiazolyl)-1-phenyl-: Lacks the methoxy group, which may affect its chemical and biological properties.

    Ethanone, 2-(2-benzothiazolyl)-1-(4-hydroxyphenyl)-: Contains a hydroxy group instead of a methoxy group, potentially altering its reactivity and biological activity.

Uniqueness

Ethanone, 2-(2-benzothiazolyl)-1-(4-methoxyphenyl)- is unique due to the presence of both the benzothiazole ring and the methoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

101273-93-2

Molecular Formula

C16H13NO2S

Molecular Weight

283.3 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)ethanone

InChI

InChI=1S/C16H13NO2S/c1-19-12-8-6-11(7-9-12)14(18)10-16-17-13-4-2-3-5-15(13)20-16/h2-9H,10H2,1H3

InChI Key

UYBNXPPUWGNXGQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC2=NC3=CC=CC=C3S2

Origin of Product

United States

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